molecular formula C19H24N4O3S2 B2922225 N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899756-54-8

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2922225
CAS No.: 899756-54-8
M. Wt: 420.55
InChI Key: CUFWBYSEPIOANW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Formula: C26H28N6O2S2
Molecular Weight: 520.67 g/mol
CAS Number: 666821-15-4

The biological activity of the compound is largely attributed to its ability to interact with various biological targets. The thiazole ring enhances the compound's lipophilicity and facilitates cellular uptake. The presence of the hexahydroquinazolin moiety suggests potential interactions with enzymes involved in metabolic pathways.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies: In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells indicates significant apoptotic activity, with a reported increase of 22-fold compared to control groups .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Inhibition Studies: The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth and survival .

3. Anti-inflammatory Effects

Thiazole derivatives are often associated with anti-inflammatory properties:

  • Inflammation Models: Preliminary data suggest that the compound may reduce inflammatory markers in cell cultures, although specific pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

The structure of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} plays a crucial role in its biological efficacy:

ComponentContribution to Activity
Thiazole RingEnhances lipophilicity and bioactivity
HexahydroquinazolinPotential enzyme interaction
Acetamide GroupMay influence solubility and stability

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for anticancer activity against various cell lines. Results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels .
  • Antimicrobial Efficacy : Research on thiazole-containing sulfonamides showed effective inhibition of bacterial growth through CA inhibition mechanisms. This study emphasizes the importance of structural components in determining antimicrobial potency .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-12-10-28-18(20-12)21-16(24)11-27-17-14-6-2-3-7-15(14)23(19(25)22-17)9-13-5-4-8-26-13/h10,13H,2-9,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWBYSEPIOANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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